molecular formula C12H16F3N5O3 B3045352 N*1*-(6-Morpholin-4'-yl-3-nitro-4-(trifluoromethyl)pyridin-2-yl)ethane-1,2-diamine CAS No. 1053658-12-0

N*1*-(6-Morpholin-4'-yl-3-nitro-4-(trifluoromethyl)pyridin-2-yl)ethane-1,2-diamine

Cat. No.: B3045352
CAS No.: 1053658-12-0
M. Wt: 335.28
InChI Key: NDINPGRSPHNYER-UHFFFAOYSA-N
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Description

N¹-(6-Morpholin-4'-yl-3-nitro-4-(trifluoromethyl)pyridin-2-yl)ethane-1,2-diamine is a pyridine-derived compound featuring a trifluoromethyl group, a nitro substituent, and a morpholine ring. The ethane-1,2-diamine backbone provides a bidentate coordination site, making it relevant for metal complexation or pharmacological applications.

Properties

IUPAC Name

N'-[6-morpholin-4-yl-3-nitro-4-(trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3N5O3/c13-12(14,15)8-7-9(19-3-5-23-6-4-19)18-11(17-2-1-16)10(8)20(21)22/h7H,1-6,16H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDINPGRSPHNYER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=C(C(=C2)C(F)(F)F)[N+](=O)[O-])NCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701134607
Record name N1-[6-(4-Morpholinyl)-3-nitro-4-(trifluoromethyl)-2-pyridinyl]-1,2-ethanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701134607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1053658-12-0
Record name N1-[6-(4-Morpholinyl)-3-nitro-4-(trifluoromethyl)-2-pyridinyl]-1,2-ethanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1053658-12-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N1-[6-(4-Morpholinyl)-3-nitro-4-(trifluoromethyl)-2-pyridinyl]-1,2-ethanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701134607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N1-(6-Morpholin-4'-yl-3-nitro-4-(trifluoromethyl)pyridin-2-yl)ethane-1,2-diamine, a compound with the molecular formula C12H16F3N5O3 and CAS Number 1053658-12-0, has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The compound's structure features a morpholine ring and a trifluoromethyl group, which are known to influence its biological interactions. The following table summarizes key physical and chemical properties:

PropertyValue
Molecular Weight335.28 g/mol
SolubilityLikely soluble in water
Functional GroupsMorpholine, Nitro, Trifluoromethyl

Biological Activity

Research indicates that compounds structurally related to N1-(6-Morpholin-4'-yl-3-nitro-4-(trifluoromethyl)pyridin-2-yl)ethane-1,2-diamine exhibit diverse biological activities:

  • Antimicrobial Properties : Similar compounds have shown promising antibacterial effects. For instance, derivatives with trifluoromethyl groups have demonstrated activity against various bacterial strains, suggesting potential applications in treating infections .
  • Anticancer Activity : Some pyridine derivatives have been reported to inhibit cancer cell proliferation through apoptosis induction or cell cycle arrest. The specific effects of this compound on cancer cell lines remain to be fully explored.
  • Neuroprotective Effects : There is emerging evidence that compounds with similar structures may protect neuronal cells from oxidative stress and neurodegeneration . This could be particularly relevant for conditions such as Alzheimer's disease.

Case Study 1: Antibacterial Activity

In a study examining the antibacterial efficacy of related compounds, several derivatives were synthesized and tested against resistant bacterial strains. Results indicated that certain modifications enhanced antimicrobial potency significantly compared to standard antibiotics .

Case Study 2: Neuroprotection

Research on neuroprotective agents revealed that compounds featuring morpholine and nitro groups exhibited protective effects against beta-amyloid-induced toxicity in neuronal cell lines. These findings suggest potential therapeutic avenues for neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

Table 1: Structural and Molecular Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents References
N¹-(6-Morpholin-4'-yl-3-nitro-4-(trifluoromethyl)pyridin-2-yl)ethane-1,2-diamine C₁₂H₁₆F₃N₅O₃ (inferred) ~335.28 Morpholine, nitro, trifluoromethyl
N¹-(6-Pyrrolidin-1-yl-4-(trifluoromethyl)pyridin-2-yl)ethane-1,2-diamine C₁₂H₁₇F₃N₄ 274.29 Pyrrolidine, trifluoromethyl
N¹-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N²-[2-nitro-4-(trifluoromethyl)phenyl]-1,2-ethanediamine C₁₅H₁₁ClF₆N₄O₂ 428.72 Chloro, dual trifluoromethyl, nitro
N-[5-chloro-6-methyl-2-(pyridin-2-yl)pyrimidin-4-yl]-N'-[6-(trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine C₁₈H₁₆ClF₃N₆ 408.81 Pyrimidine, chloro, trifluoromethyl
Key Observations:

Morpholine vs. This may improve aqueous solubility but reduce lipophilicity. The pyrrolidine analog () has a lower molecular weight (274.29 vs. ~335.28) due to the absence of nitro and morpholine oxygen.

In , a nitro group paired with trifluoromethyl enhances redox activity, which could be relevant in catalytic or biochemical contexts.

Trifluoromethyl Effects :

  • The trifluoromethyl group is a common hydrophobic moiety, improving membrane permeability in pharmacological contexts. Its presence in all listed compounds suggests a design focus on bioavailability .

Commercial and Research Relevance

  • Biological Potential: Compounds with pyridine/ethylenediamine motifs () show applications in metal coordination and enzyme inhibition. The target compound’s nitro group may confer unique reactivity in such contexts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N*1*-(6-Morpholin-4'-yl-3-nitro-4-(trifluoromethyl)pyridin-2-yl)ethane-1,2-diamine
Reactant of Route 2
Reactant of Route 2
N*1*-(6-Morpholin-4'-yl-3-nitro-4-(trifluoromethyl)pyridin-2-yl)ethane-1,2-diamine

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